N-(5-Amino-2-chlorophenyl)propanamide
Overview
Description
N-(5-Amino-2-chlorophenyl)propanamide: is an organic compound with the molecular formula C9H11ClN2O. It belongs to the class of amides and is characterized by the presence of an amino group and a chlorine atom attached to a phenyl ring, which is further connected to a propanamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method to synthesize N-(5-Amino-2-chlorophenyl)propanamide involves the condensation of 5-amino-2-chlorobenzoyl chloride with propanamide under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-Amino-2-chlorophenyl)propanamide can undergo oxidation reactions, particularly at the amino group, forming corresponding nitroso or nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, alkoxides.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: N-(5-Amino-2-chlorophenyl)propanol.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism by which N-(5-Amino-2-chlorophenyl)propanamide exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows for hydrogen bonding, while the chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
N-(2-Chlorophenyl)propanamide: Similar to this compound but without the amino group, affecting its reactivity and biological activity.
Uniqueness: this compound is unique due to the presence of both an amino group and a chlorine atom on the phenyl ring, which confer distinct chemical reactivity and biological properties. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-(5-amino-2-chlorophenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-2-9(13)12-8-5-6(11)3-4-7(8)10/h3-5H,2,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKPNFLCKKITDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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